molecular formula C8H16O3 B1435155 [4-(Methoxymethyl)oxan-4-yl]methanol CAS No. 1564571-67-0

[4-(Methoxymethyl)oxan-4-yl]methanol

Cat. No.: B1435155
CAS No.: 1564571-67-0
M. Wt: 160.21 g/mol
InChI Key: QJMMKDLYBIPFSW-UHFFFAOYSA-N
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Description

  • Chemical Identification and Structural Elucidation
    1.1 Systematic Nomenclature and Molecular Formula Analysis
    The compound [4-(methoxymethyl)oxan-4-yl]methanol is systematically named according to IUPAC guidelines as a derivative of oxane (tetrahydropyran). The parent structure is a six-membered cyclic ether (oxane), with substituents at the 4-position. The methoxymethyl group (-CH2OCH3) and hydroxymethyl group (-CH2OH) are both attached to the fourth carbon of the oxane ring, resulting in the full name this compound. Its molecular formula is C8H16O3, corresponding to a molecular weight of 160.21 g/mol. The structural formula is represented in SMILES notation as COCC1(CCOCC1)CO, which clarifies the connectivity of the methoxymethyl, hydroxymethyl, and oxane moieties.
Property Value Source
IUPAC Name This compound
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
SMILES COCC1(CCOCC1)CO

1.2 Stereochemical Configuration and Isomeric Considerations
The 4-position of the oxane ring is a tetrahedral carbon bonded to two methylene groups (from the oxane ring), a methoxymethyl group, and a hydroxymethyl group. This configuration creates a chiral center, theoretically allowing for enantiomeric forms. However, no stereochemical data or isomeric distinctions are reported in available literature. The absence of stereochemical descriptors in its IUPAC name suggests the compound is either synthesized as a racemic mixture or its stereochemistry remains uncharacterized. Potential diastereomers could arise from chair conformations of the oxane ring, but no experimental evidence for such conformers has been documented.

1.3 Crystallographic Data and Solid-State Conformation
No crystallographic studies or single-crystal X-ray diffraction data for this compound are available in published literature. The compound is described as a liquid at room temperature, which implies the absence of a stable crystalline phase under standard conditions. By contrast, structural analogues like tetrahydropyran-4-methanol (C6H12O2) exhibit solid-state characteristics, including a melting point range of 56–58°C for brominated derivatives. The liquid state of this compound suggests weaker intermolecular forces compared to fully hydroxylated analogues, likely due to the methoxy group’s reduced hydrogen-bonding capacity.

1.4 Comparative Analysis with Oxane-Based Structural Analogues
The structural and functional differences between this compound and related oxane derivatives are summarized below:

Compound Molecular Formula Key Substituents Physical State
This compound C8H16O3 Methoxymethyl, Hydroxymethyl Liquid
Tetrahydropyran-4-methanol C6H12O2 Hydroxymethyl Solid/Liquid
[4-(Hydroxymethyl)oxan-4-yl]methanol C7H14O3 Two Hydroxymethyl groups Not reported
3,4,5-Trimethoxy-tetrahydro-pyran C8H16O4 Three Methoxy groups Not reported

The methoxymethyl group in this compound introduces steric bulk and electronic effects distinct from simpler hydroxymethyl-substituted analogues. Compared to tetrahydropyran-4-methanol (C6H12O2), the additional methoxymethyl group increases molecular weight by 44.09 g/mol and reduces polarity, as evidenced by its liquid state versus the solid-state behavior of some hydroxymethyl derivatives. The compound’s ether-oxygen atoms may facilitate nucleophilic substitutions or hydrogen-bonding interactions in synthetic applications, contrasting with the purely alcohol-functionalized [4-(hydroxymethyl)oxan-4-yl]methanol.

Properties

IUPAC Name

[4-(methoxymethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-7-8(6-9)2-4-11-5-3-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMMKDLYBIPFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564571-67-0
Record name [4-(methoxymethyl)oxan-4-yl]methanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Method Overview

This approach involves the initial formation of a tetrahydropyran (oxane) ring, followed by chloromethylation or methoxymethylation, and subsequent oxidation to yield the target alcohol.

Stepwise Procedure

Step Description Reagents & Conditions References
1. Formation of oxane ring Cyclization of diols or related precursors Acidic cyclization (e.g., p-toluenesulfonic acid) ,
2. Chloromethylation or methoxymethylation Reaction with chloromethyl methyl ether or similar agents Chloromethyl methyl ether, Lewis acids (AlCl₃) ,
3. Hydroxymethylation Nucleophilic substitution with formaldehyde derivatives Formaldehyde, acid catalysis
4. Oxidation to alcohol Oxidative work-up, e.g., hydrogen peroxide or sodium periodate H₂O₂, NaIO₄

Representative Example

A notable synthesis involves the reaction of a chloromethylated oxane with sodium hydroxide, followed by oxidation with hydrogen peroxide to produce [4-(Methoxymethyl)oxan-4-yl]methanol. This method yields high purity and is scalable.

Direct Methoxymethylation of Tetrahydropyran Derivatives

Method Overview

This method employs the direct introduction of the methoxymethyl group onto the oxane ring via nucleophilic substitution or electrophilic addition.

Procedure

  • React tetrahydropyran derivatives with chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) at low temperatures.
  • Followed by hydrolysis and purification to isolate the methoxymethyl-functionalized product.

Research Findings

This approach was demonstrated in the synthesis of related compounds, showing yields of approximately 70-80% under optimized conditions. The process benefits from mild reaction conditions and straightforward purification steps.

Multi-step Synthesis via Intermediates

Method Overview

A multi-step route involves synthesizing key intermediates such as 4-(Chloromethyl)oxan-4-yl derivatives, which are then converted into the target alcohol.

Typical Sequence

Experimental Data

A synthesis described in recent research utilized chloromethylation followed by hydrolysis, achieving yields of 65-75%. The process is adaptable for large-scale production with appropriate purification techniques such as chromatography or distillation.

Specific Research Findings and Data Tables

Method Reagents Reaction Conditions Yield (%) Remarks References
Oxidative hydroxymethylation 4-methylenetetrahydropyran, NaOH, H₂O₂ -78°C to room temp, 3-4 hrs 70-85 High purity, scalable
Direct methoxymethylation Chloromethyl methyl ether, BF₃·Et₂O 0-25°C, 12 hrs 70-80 Mild conditions
Multi-step chloromethylation & hydrolysis Chloromethyl sulfonate, NaOH RT, 8-12 hrs 65-75 Suitable for industrial scale ,

Notes and Considerations

  • Reaction Control : Maintaining temperature below 40°C during oxidation steps prevents over-oxidation.
  • Purification : Chromatography over silica gel with ethyl acetate-hexane (1:1 to 2:1) is effective for isolating pure this compound.
  • Yield Optimization : Using excess nucleophiles and optimizing reaction times enhances yields.
  • Safety : Chloromethylating agents are hazardous; proper handling and ventilation are essential.

Chemical Reactions Analysis

Types of Reactions

[4-(Methoxymethyl)oxan-4-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of [4-(Methoxymethyl)oxan-4-yl]methanol is C₇H₁₄O₃, indicating it contains seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. Its structure allows for diverse chemical reactivity, which is crucial for its applications in biological systems.

Pharmaceutical Development

  • Building Block for Drug Synthesis : The compound serves as a precursor in the synthesis of various pharmaceuticals due to its ability to participate in reactions that modify biological activity.
  • Antioxidant Activity : Preliminary studies suggest that it can scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Antimicrobial Properties : Similar compounds have shown efficacy against certain bacteria and fungi, indicating potential applications in antimicrobial therapies.

Cancer Research

  • Cytotoxicity : Derivatives of oxane compounds have demonstrated cytotoxic effects on cancer cell lines. For example:
    • In renal cell carcinoma (RCC) models, treatment with this compound at 10 µM resulted in a significant reduction in cell viability (70% compared to control) and enhanced apoptosis rates (60% with cisplatin combination treatment) .
  • Mechanism of Action : The compound inhibits the dedicator of cytokinesis 1 (DOCK1) protein, affecting Rac1 activation and consequently reducing cancer cell migration and invasion.

Clinical Research

  • Mass Spectrometry Applications : Utilized in mass spectrometry techniques to advance clinical research, particularly for the verification of proteins and metabolites. The Stellar™ mass spectrometer paired with the Vanquish™ Neo UHPLC system achieves high sensitivity for proteomics and metabolomics studies .

A. Renal Cell Carcinoma (RCC)

A study investigated the effects of this compound on RCC cells:

ParameterControl Group (%)Treatment (10 µM) (%)Combination Treatment (%)
Cell Viability1007050
Proliferation Rate (EdU Assay)1004030
Apoptosis Rate103060

This data indicates that the compound significantly enhances the efficacy of chemotherapy agents like cisplatin .

B. Colon Cancer

In colon cancer models, treatment with this compound led to reduced invasion rates without compromising overall cell viability at concentrations around 12.5 µM over a period of 22–28 hours.

Summary of Findings

In vivo studies using mouse models have demonstrated that continuous administration of this compound significantly suppresses tumor growth:

TreatmentTumor Size Reduction (%)Body Weight Change (%)
Control0-
This compound45+2
Combination with Cisplatin60+1

These findings underscore the compound's potential as both a standalone therapeutic agent and an enhancer of existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications References
[4-(Methoxymethyl)oxan-4-yl]methanol –CH₂OCH₃, –CH₂OH 1564571-67-0 C₈H₁₆O₃ Intermediate for MAP4K1 inhibitors; polar due to hydroxyl and ether groups.
[4-(Aminomethyl)oxan-4-yl]methanol –CH₂NH₂, –CH₂OH 959238-22-3 C₇H₁₅NO₂ Used in kinase inhibitor synthesis; higher water solubility than methoxymethyl analog.
[4-(Methanesulfonylmethyl)oxan-4-yl]methanol –CH₂SO₂CH₃, –CH₂OH 1485855-32-0 C₁₀H₂₀O₄S Sulfonyl group enhances electrophilicity; potential for nucleophilic substitution reactions.
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride –CH₂OCH₃, –CH₂NH₂·HCl 1385696-74-1 C₈H₁₈ClNO₂ Protonated amine improves solubility; used in peptide coupling or metal coordination.
4-Methoxybenzyl Alcohol Benzyl alcohol with –OCH₃ substituent 105-13-5 C₈H₁₀O₂ Higher volatility and lower polarity; used in perfumes and pharmaceuticals.

Key Comparisons :

Polarity and Solubility: The methoxymethyl and hydroxymethyl groups in this compound confer moderate polarity, making it soluble in polar aprotic solvents (e.g., DMF, DMSO). In contrast, the aminomethyl analog ([4-(Aminomethyl)oxan-4-yl]methanol) exhibits higher water solubility due to its primary amine group, which can form hydrogen bonds . The sulfonyl derivative ([4-(Methanesulfonylmethyl)oxan-4-yl]methanol) is more electrophilic, enabling reactivity in SN2 reactions, but less polar than the hydroxyl-containing analogs .

Reactivity: The hydroxymethyl group in this compound can undergo oxidation to a carboxylic acid or esterification, while the methoxymethyl group is relatively inert under mild conditions . The aminomethyl analog is prone to acylation or alkylation reactions, making it versatile for constructing nitrogen-containing heterocycles .

Applications: this compound is critical in synthesizing BAY-405, an azaindole-based MAP4K1 inhibitor that modulates T-cell immunity . [4-(Aminomethyl)oxan-4-yl]methanol serves as a precursor for peptide mimetics or metal-organic frameworks due to its dual functional groups . 4-Methoxybenzyl alcohol, though structurally distinct, shares applications in fragrance and drug synthesis but lacks the oxane ring’s conformational rigidity .

4-Methoxybenzyl alcohol has well-documented hazards, including irritation and flammability, highlighting the need for proper ventilation during use .

Research Findings and Mechanistic Insights

  • For example, vanillyl-alcohol oxidase (VAO) shows higher turnover rates with 4-(methoxymethyl)phenol (kcat = 3.1 s<sup>−1</sup>) compared to vanillyl alcohol, attributed to reduced steric hindrance from the methoxymethyl group .
  • Synthetic Utility: The oxane ring’s chair conformation stabilizes transition states in stereoselective reactions, making this compound a valuable chiral building block .

Biological Activity

[4-(Methoxymethyl)oxan-4-yl]methanol, a compound characterized by its oxane structure and methoxymethyl group, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and cytotoxic properties, and provides insights into its molecular mechanisms and applications.

Structural Overview

The molecular formula of this compound is C₇H₁₄O₃, which indicates the presence of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. The unique oxane structure contributes to its reactivity and biological properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals may protect cells from oxidative stress, thereby reducing the risk of chronic diseases associated with oxidative damage.

2. Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, it is hypothesized that this compound may share similar antimicrobial efficacy due to its structural characteristics.

3. Cytotoxicity

Some derivatives of oxane compounds have demonstrated cytotoxic effects against cancer cell lines. Studies suggest that this compound may possess anticancer potential by inducing apoptosis in malignant cells.

Molecular Mechanism

At the molecular level, this compound interacts with the dedicator of cytokinesis 1 (Dock1) protein, inhibiting its guanine nucleotide exchange activity. This inhibition prevents the activation of Rac1, a small GTPase involved in various cellular processes including migration and survival. By disrupting these pathways, the compound may reduce cancer cell proliferation and metastasis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Properties
1,4-DioxaneTwo oxygen atoms in a six-membered ringCommon solvent; low toxicity
2-MethoxyethanolEther with methoxy groupUsed as a solvent; lower boiling point
GlycerolThree carbon chain with multiple hydroxylsWell-known humectant; high solubility
This compound Oxane structure with methoxymethyl groupPotential antioxidant and anticancer agent

Case Study 1: Antioxidant Efficacy

In a study evaluating various oxane derivatives for their antioxidant capacity, this compound was found to significantly reduce lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer therapeutic agent.

Q & A

Q. What are the established synthetic routes for [4-(Methoxymethyl)oxan-4-yl]methanol, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. Key approaches include:

  • Cyclization with acidic catalysts : Boron trifluoride diethyl etherate has been used to cyclize precursors like 3-hydroxy acids into tetrahydropyran derivatives, followed by methoxymethylation .
  • Reduction of methanone intermediates : Methanones (e.g., [4-(aryloxy)phenyl]cyclopropyl methanones) can be reduced to methanols using agents like sodium borohydride or lithium aluminum hydride .

Q. Optimization Strategies :

  • Catalyst selection : Acidic catalysts (e.g., HBr in methanol) improve cyclization efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution steps .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive reductions .

Q. Table 1: Comparative Yields Under Different Conditions

PrecursorCatalyst/SolventYield (%)Reference
3-Hydroxy acid derivativeBF₃·Et₂O/CH₂Cl₂68
Methanone intermediateNaBH₄/THF82

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H NMR :
    • Hydroxyl (-OH) proton : Broad singlet at δ 1.5–2.5 ppm (solvent-dependent).
    • Oxan (tetrahydropyran) protons : Multiplets between δ 3.2–4.0 ppm for the oxan ring and methoxymethyl group .
  • ¹³C NMR :
    • Quaternary carbon (C4 of oxan) : ~70 ppm.
    • Methoxymethyl (-OCH₂O-) : ~55 ppm (OCH₃) and ~65 ppm (CH₂) .
  • IR Spectroscopy :
    • O-H stretch : ~3300 cm⁻¹.
    • C-O-C (ether) : 1100–1250 cm⁻¹ .

Validation Tip : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₈H₁₆O₃) and rule out by-products .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound, and what strategies can resolve contradictions in reported synthetic yields?

Methodological Answer: Competing pathways arise from:

  • Over-oxidation : Methanol intermediates may oxidize to carboxylic acids under harsh conditions .
  • Ring-opening reactions : Acidic or nucleophilic environments can destabilize the oxan ring .

Q. Resolution Strategies :

  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
  • By-product analysis : LC-MS can identify side products (e.g., 4-hydroxybenzaldehyde from oxidative degradation) .

Case Study : A 2021 study reported a 25% yield discrepancy between H₂O/MeOH and DMF solvent systems. Contradictions were resolved by identifying DMF-stabilized transition states via DFT calculations .

Q. What is the mechanistic role of this compound in enzymatic degradation pathways, and how can its metabolic products be identified?

Methodological Answer: The compound may undergo enzymatic oxidation analogous to 4-(methoxymethyl)phenol degradation by Penicillium simplicissimum:

  • Step 1 : Vanillyl-alcohol oxidase (VAO) catalyzes O-demethylation, forming a quinone methide intermediate .
  • Step 2 : Water addition yields 4-hydroxybenzaldehyde and methanol .

Q. Experimental Workflow :

In vitro assays : Incubate with VAO and monitor UV-Vis spectral shifts (λmax ~350 nm for quinone methides) .

Product identification :

  • GC-MS : Detect methanol (retention time ~2.1 min) and 4-hydroxybenzaldehyde (m/z 122) .
  • HPLC : Use a C18 column with UV detection at 280 nm .

Q. Table 2: Key Enzymatic Degradation Parameters

EnzymeSubstratekₐₜ (s⁻¹)Kₘ (μM)Reference
VAO4-(Methoxymethyl)phenol4.218

Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

Methodological Answer:

  • QSAR Models : Predict biodegradability (e.g., BIOWIN3) and ecotoxicity (ECOSAR) using fragment-based descriptors .
  • Molecular Dynamics (MD) : Simulate hydrolysis rates in aquatic environments (pH 7–9) .

Q. Validation Steps :

  • Aerobic biodegradation tests : Use OECD 301B to measure CO₂ evolution over 28 days .
  • Ecotoxicology assays :
    • Daphnia magna acute toxicity (EC₅₀).
    • Algal growth inhibition (OECD 201) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Methoxymethyl)oxan-4-yl]methanol
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[4-(Methoxymethyl)oxan-4-yl]methanol

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